3-Bromo-5-(bromoacetyl)isoxazole
Overview
Description
3-Bromo-5-(bromoacetyl)isoxazole is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions Isoxazoles are known for their wide range of biological activities and therapeutic potential
Mechanism of Action
Target of Action
The primary target of 3-Bromo-5-(bromoacetyl)isoxazole, also known as 2-bromo-1-(3-bromoisoxazol-5-yl)ethanone, is the enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . GAPDH plays a crucial role in the glycolytic pathway, a key pathway for energy metabolism in cells .
Mode of Action
This compound interacts with its target, GAPDH, through a covalent, selective bond to the catalytic cysteine of the enzyme . This interaction inhibits the activity of GAPDH, thereby affecting the glycolytic pathway .
Biochemical Pathways
The inhibition of GAPDH by this compound affects the glycolytic pathway, a key pathway for energy metabolism in cells . This disruption can lead to a decrease in ATP production and an accumulation of upstream metabolites .
Result of Action
The inhibition of GAPDH by this compound can trigger autophagy and apoptotic cell death in cancer cells . This makes it a potential candidate for anticancer therapy, particularly for cancers that exhibit a high rate of glycolysis .
Biochemical Analysis
Biochemical Properties
3-Bromo-5-(bromoacetyl)isoxazole plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes. One of the primary enzymes it interacts with is glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This interaction is significant because GAPDH is a key enzyme in the glycolytic pathway, which is essential for energy production in cells . The compound binds to the active site of GAPDH, inhibiting its activity and thereby affecting the glycolytic flux. This inhibition can lead to a decrease in ATP production, which is critical for cell survival and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In pancreatic ductal adenocarcinoma (PDAC) cells, for instance, the compound has been shown to trigger autophagy and apoptotic cell death . This is primarily due to its inhibitory effect on GAPDH, which disrupts the glycolytic pathway and leads to energy depletion in cancer cells. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism by altering the levels of key metabolites and signaling molecules involved in these processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the binding of the compound to the active site of GAPDH, leading to enzyme inhibition . This binding is facilitated by the bromine atoms in the compound, which interact with specific amino acid residues in the enzyme’s active site. The inhibition of GAPDH results in a decrease in glycolytic flux, which in turn affects ATP production and cellular energy levels. Additionally, the compound may also influence gene expression by altering the levels of metabolites that act as signaling molecules or transcriptional regulators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of GAPDH and prolonged effects on cellular metabolism and energy production.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits GAPDH activity without causing significant toxicity . At higher doses, the compound can induce toxic effects, including cell death and tissue damage. These adverse effects are likely due to the compound’s potent inhibitory activity and its impact on cellular energy production. Threshold effects have been observed, where a certain dosage level is required to achieve significant inhibition of GAPDH and subsequent cellular effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with GAPDH in the glycolytic pathway . By inhibiting GAPDH, the compound affects the levels of glycolytic intermediates and alters the metabolic flux through this pathway. This can lead to changes in the levels of other metabolites, such as pyruvate and lactate, which are critical for cellular energy production and metabolic regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with cellular transporters . The compound is likely taken up by cells through passive diffusion or active transport mechanisms involving specific transporters. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm, where it interacts with its target enzymes and exerts its effects.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with GAPDH and other glycolytic enzymes . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to its target enzymes to exert its inhibitory effects. Additionally, post-translational modifications or targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(bromoacetyl)isoxazole typically involves the reaction of an appropriate isoxazole derivative with bromine or a brominating agent. One common method is the bromination of 5-acetylisoxazole using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can help in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(bromoacetyl)isoxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted isoxazoles with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Scientific Research Applications
3-Bromo-5-(bromoacetyl)isoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(bromomethyl)isoxazole
- 3-Bromo-5-(bromophenyl)isoxazole
- 3-Bromo-5-(bromobutyl)isoxazole
Uniqueness
3-Bromo-5-(bromoacetyl)isoxazole is unique due to the presence of both bromine atoms and an acetyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO2/c6-2-3(9)4-1-5(7)8-10-4/h1H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEZUMAWBZSIDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545341 | |
Record name | 2-Bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76596-54-8 | |
Record name | 2-Bromo-1-(3-bromo-5-isoxazolyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76596-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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